2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile 2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 587005-89-8
VCID: VC0432201
InChI: InChI=1S/C23H18N2O2/c24-17-23(15-22(26)25(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)27-16-18-7-3-1-4-8-18/h1-14H,15-16H2
SMILES: C1C(=O)N(C1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H18N2O2
Molecular Weight: 354.4g/mol

2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile

CAS No.: 587005-89-8

Main Products

VCID: VC0432201

Molecular Formula: C23H18N2O2

Molecular Weight: 354.4g/mol

2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile - 587005-89-8

CAS No. 587005-89-8
Product Name 2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile
Molecular Formula C23H18N2O2
Molecular Weight 354.4g/mol
IUPAC Name 4-oxo-1-phenyl-2-(4-phenylmethoxyphenyl)azetidine-2-carbonitrile
Standard InChI InChI=1S/C23H18N2O2/c24-17-23(15-22(26)25(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)27-16-18-7-3-1-4-8-18/h1-14H,15-16H2
Standard InChIKey MZMLCGNXJWVCLC-UHFFFAOYSA-N
SMILES C1C(=O)N(C1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1C(=O)N(C1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
PubChem Compound 2945331
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator